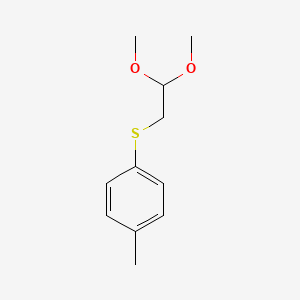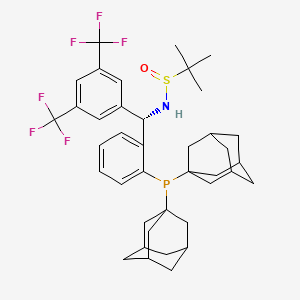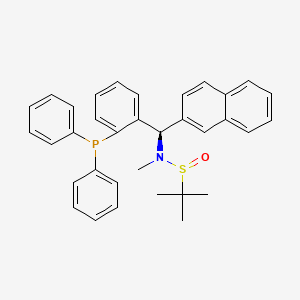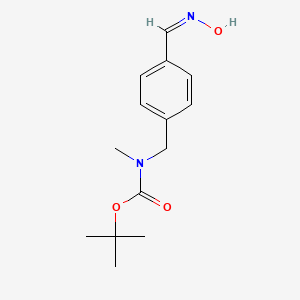
2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one is an organic compound that features an oxetane ring, a thioether linkage, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one typically involves the formation of the oxetane ring, followed by the introduction of the thioether and p-tolyl groups. One possible synthetic route could involve the following steps:
Formation of Oxetane Ring: This can be achieved through the cyclization of a suitable precursor, such as a halohydrin or an epoxide.
Thioether Formation: The oxetane can be reacted with a thiol compound under basic conditions to form the thioether linkage.
Introduction of p-Tolyl Group:
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and thioether linkage could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-ylthio)-1-phenylethan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(Oxetan-3-ylthio)-1-(m-tolyl)ethan-1-one: Similar structure but with an m-tolyl group instead of a p-tolyl group.
2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in 2-(Oxetan-3-ylthio)-1-(p-tolyl)ethan-1-one may confer unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This could make it particularly useful in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C12H14O2S/c1-9-2-4-10(5-3-9)12(13)8-15-11-6-14-7-11/h2-5,11H,6-8H2,1H3 |
InChI Key |
UHWPRGDVMJCKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















